molecular formula C10H7BrN2O2 B2781206 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid CAS No. 1439900-48-7

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2781206
CAS No.: 1439900-48-7
M. Wt: 267.082
InChI Key: QKZBTRZGIOCEQX-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid (CAS 1439900-48-7) is a chemical building block with the molecular formula C10H7BrN2O2 and a molecular weight of 267.08 . This compound is supplied for research purposes and is strictly For Research Use Only; it is not intended for diagnostic or therapeutic applications. The core structure of this reagent, which incorporates an imidazole ring and a carboxylic acid functionality, is of significant interest in medicinal chemistry and drug discovery. The imidazole scaffold is an electron-rich aromatic heterocycle known for its versatility in forming supramolecular complexes and interacting with biological targets through various non-covalent interactions . Specifically, the 1,5-diaryl-1H-imidazole scaffold functionalized with a carboxylic acid group is a privileged structure in the design of potential allosteric inhibitors, such as those targeting the HIV-1 integrase-LEDGF/p75 protein-protein interaction (PPI) . In this context, the carboxylic acid moiety is a critical pharmacophore that significantly contributes to binding within the LEDGF/p75-binding pocket of HIV-1 integrase, a mechanism distinct from classical active-site inhibitors . Researchers can utilize this bromophenyl-substituted imidazole carboxylic acid as a key synthetic intermediate for constructing more complex molecules, such as carbohydrazides, which have also shown promise in antiviral research . Its structural features make it a valuable precursor for the development of novel bioactive compounds targeting protein-protein interactions and for the synthesis of metal supramolecular complexes with potential anticancer properties . Proper handling procedures should be followed, and the material should be stored according to the provided safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-bromophenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-3-1-2-4-8(7)13-6-12-5-9(13)10(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZBTRZGIOCEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=NC=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Structural & Synthetic Guide: 1-(2-Bromophenyl)imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure of 1-(2-bromophenyl)imidazole-5-carboxylic acid Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-(2-Bromophenyl)imidazole-5-carboxylic acid is a specialized heterocyclic building block characterized by a high degree of steric definition and specific regiochemistry. Unlike its more common 1,4-isomers, the 1,5-substitution pattern places the carboxylic acid moiety adjacent to the N1-aryl substituent. When combined with an ortho-bromo substitution on the phenyl ring, this scaffold exhibits unique atropisomeric potential and a twisted conformation that disrupts planarity, modulating solubility and binding affinity in medicinal chemistry applications. This guide provides a definitive technical analysis of its structure, regioselective synthesis, and physicochemical properties.

Structural Elucidation & Stereoelectronic Properties[1]

Chemical Identity[2][3]
  • IUPAC Name: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

  • Molecular Formula: C₁₀H₇BrN₂O₂[1]

  • Molecular Weight: 267.08 g/mol

  • Core Scaffold: 1,5-disubstituted imidazole

  • Key Substituents:

    • N1-Position: 2-Bromophenyl group (Steric locking element)

    • C5-Position: Carboxylic acid (H-bond donor/acceptor)[2]

Conformational Analysis: The Ortho-Effect

The defining feature of this molecule is the steric clash between the lone pairs/atoms of the imidazole ring and the ortho-bromine atom on the phenyl group.

  • Torsional Twist: The steric bulk of the bromine atom (Van der Waals radius ~1.85 Å) forces the phenyl ring to rotate out of the plane of the imidazole ring. The dihedral angle is typically between 60° and 90°, preventing efficient

    
    -
    
    
    
    conjugation between the two aromatic systems.
  • Electronic Consequences: This deconjugation isolates the electronic currents of the two rings, making the imidazole pKa largely independent of the phenyl ring's mesomeric effects, though inductive withdrawal by the bromine still lowers the pKa of the imidazole conjugate acid.

Graphviz Visualization: Steric & Electronic Map

The following diagram illustrates the steric interactions and electronic vectors defining the molecule's behavior.[3]

G cluster_0 Steric Blockade Zone Phenyl 2-Bromophenyl Ring (Electron Deficient) Bromo Ortho-Bromo (Br) (Steric Bulk) Phenyl->Bromo Ortho Subst. N1 N1 (Pivot Point) Phenyl->N1 C-N Bond Bromo->N1 Steric Clash (Twists Bond) Imidazole Imidazole Core (Aromatic) N1->Imidazole Incorporated C5 C5 Position Imidazole->C5 Regio-defined COOH Carboxylic Acid (pKa ~3-4) C5->COOH Functional Handle

Figure 1: Stereoelectronic map highlighting the steric clash driving the non-planar conformation.

Regioselective Synthesis

Synthesizing 1-aryl-imidazole-5-carboxylates is challenging because direct alkylation or arylation of imidazole-4(5)-carboxylates favors the thermodynamically more stable 1,4-isomer. To exclusively obtain the 1,5-isomer, a de novo ring construction strategy is required.

The Isocyanoacrylate Route (Schöllkopf Method)

The most robust protocol involves the reaction of ethyl 2-isocyano-3-(dimethylamino)acrylate with 2-bromoaniline . This method ensures the carboxylate ends up at C5 relative to the N1-aryl group.

Reaction Scheme
  • Precursor Formation: Reaction of ethyl isocyanoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal).

  • Transamination: The dimethylamino group is displaced by the 2-bromoaniline.

  • Cyclization: The intermediate undergoes intramolecular cyclization to form the imidazole ring.

Detailed Protocol
StepReagentConditionsMechanism
1 Ethyl isocyanoacetate + DMF-DMATHF, Reflux, 2hFormation of Ethyl 2-isocyano-3-(dimethylamino)acrylate via condensation.
2 2-BromoanilineEtOH/AcOH, Reflux, 4-6hTransamination/Cyclization Cascade. The aniline nitrogen attacks the enamine carbon, followed by cyclization onto the isocyanide carbon.
3 NaOH / H₂OTHF/H₂O, RT, 12hSaponification. Hydrolysis of the ethyl ester to the free carboxylic acid.
Synthetic Workflow Diagram

Synthesis Start1 Ethyl Isocyanoacetate Intermediate Ethyl 2-isocyano-3-(dimethylamino)acrylate Start1->Intermediate Condensation (THF, Reflux) Start2 DMF-DMA Start2->Intermediate Cyclized Ethyl 1-(2-bromophenyl)imidazole-5-carboxylate Intermediate->Cyclized + Aniline Transamination & Cyclization (Regioselective) Aniline 2-Bromoaniline Aniline->Cyclized Final 1-(2-bromophenyl)imidazole-5-carboxylic acid Cyclized->Final Hydrolysis (NaOH, THF/H2O)

Figure 2: Regioselective synthetic pathway ensuring 1,5-substitution pattern.

Physicochemical Profiling

Understanding the physical properties is critical for assay development and formulation.

Key Properties Table
PropertyValue (Approx.)[4][5][1]Notes
pKa (Acid) 3.2 - 3.5Carboxylic acid proton.
pKa (Base) 5.8 - 6.2Imidazole N3 proton. Lower than unsubstituted imidazole (6.95) due to inductive effect of aryl group.
LogP 1.8 - 2.1Moderate lipophilicity; limited by the polar carboxylic acid.
Solubility Low (Water, pH 7)Zwitterionic character or neutral form dominates. Soluble in DMSO, MeOH, and basic aqueous buffers (pH > 8).
H-Bond Donors 1COOH (or NH+ in salt form).
H-Bond Acceptors 3N3, Carbonyl O, Hydroxyl O.
Spectroscopic Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆):

    • δ 12.5-13.0: Broad singlet (COOH).

    • δ 8.0-8.2: Singlet (H2 of imidazole). This proton is deshielded by the adjacent N1 and N3.

    • δ 7.8: Singlet (H4 of imidazole).

    • δ 7.4-7.8: Multiplets (Phenyl ring protons). The H3' proton (adjacent to Br) will be deshielded.

  • ¹³C NMR:

    • C5 (Imidazole): Shifted downfield due to COOH attachment.

    • C=O: Characteristic signal ~160-165 ppm.

Medicinal Chemistry Applications

Pharmacophore Utility

This scaffold acts as a bioisostere for various biaryl systems found in FDA-approved drugs.

  • Angiotensin II Receptor Antagonists: The 1-benzyl-imidazole-5-carboxylic acid motif is central to the "Sartan" class (e.g., Losartan). The 1-phenyl analog serves as a rigidified probe for these receptors.

  • GABA-A Receptor Ligands: Imidazole-carboxylic acids are often explored as agonists/antagonists for GABA receptors due to their ability to mimic the zwitterionic nature of GABA while providing a rigid template.

  • Kinase Inhibitors: The carboxylic acid can form salt bridges with lysine residues in the ATP-binding pocket, while the twisted aryl group fills hydrophobic pockets (Gatekeeper residues).

Self-Validating Quality Control

To ensure the integrity of this compound in research:

  • Regiochemistry Check: Use NOESY NMR.[6] A correlation should be observed between the Imidazole H2 and the Phenyl H6' (ortho to N). Crucially, NO correlation should be seen between Imidazole H4 and the Phenyl ring if it is truly the 5-acid (where C4 is distal). If it were the 4-acid, H5 would be close to the phenyl.

  • Purity: HPLC analysis using a C18 column with a buffered mobile phase (e.g., 0.1% Formic Acid/Acetonitrile) to prevent peak tailing of the basic/acidic imidazole.

References

  • Schöllkopf, U. (1977). "Syntheses with α-Metalated Isocyanides." Angewandte Chemie International Edition, 16(6), 339–348. Link

  • Suzuki, K., et al. (1982). "Synthesis of 1,5-Disubstituted Imidazole-4-carboxylic Acids." Journal of Organic Chemistry, 47(2), 213–216. (Describes the isocyanoacrylate route logic). Link

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[6] (Authoritative text on imidazole regiochemistry). Link

  • PubChem. (2025). "Compound Summary: 1-(4-bromophenyl)-1H-imidazole-5-carboxylic acid (Isomer Analog)." National Library of Medicine. Link

  • Bhat, M., & Poojary, B. (2017). "One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction." MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. Link

Sources

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The imidazole core is a privileged scaffold in drug discovery, and the strategic incorporation of a 2-bromophenyl substituent offers a versatile handle for synthetic elaboration through modern cross-coupling methodologies. This document details the molecule's fundamental physicochemical properties, outlines established synthetic routes, explores its potential therapeutic applications, and provides validated experimental protocols. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Molecular Attributes

1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative. The core structure consists of a five-membered aromatic imidazole ring, which is substituted at the N1-position with a 2-bromophenyl group and at the C5-position with a carboxylic acid moiety.

Molecular Formula and Weight

The fundamental properties of this molecule are summarized below. The molecular formula is established based on its constituent atoms, and the molecular weight is calculated from these values. Isomers such as 1-(3-Bromophenyl)-1H-imidazole-5-carboxylic acid and 1-(4-bromophenyl)-1H-imidazole-5-carboxylic acid share the same molecular formula and weight.[1][2]

PropertyValue
Molecular Formula C₁₀H₇BrN₂O₂
Average Molecular Weight 267.08 g/mol
Monoisotopic Mass 265.9691 Da
IUPAC Name 1-(2-bromophenyl)-1H-imidazole-5-carboxylic acid
Structural Representation

The 2D structure of the molecule highlights the key functional groups: the imidazole ring, the carboxylic acid, and the ortho-substituted bromophenyl ring.

Caption: 2D structure of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid.

Synthesis and Mechanism

The synthesis of 1-aryl-1H-imidazole-5-carboxylic acids can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the construction of the imidazole ring from acyclic precursors, followed by functional group manipulations.

General Synthetic Strategy: A Multi-step Approach

A prevalent method involves the reaction of an α-dicarbonyl compound, an aldehyde, and a source of ammonia, often in a one-pot reaction, a variant of the Radziszewski imidazole synthesis. For the title compound, this can be adapted as a multi-step sequence.

workflow start 2-Bromoaniline step1 Reaction with α-halo-α,β-unsaturated ester start->step1 step2 Cyclization via Ammonium Acetate step1->step2 step3 Ester Hydrolysis (e.g., NaOH, EtOH) step2->step3 end 1-(2-Bromophenyl)-1H-imidazole- 5-carboxylic acid step3->end

Caption: A generalized synthetic workflow for the target molecule.

Mechanistic Insights

The core of the synthesis is the formation of the imidazole ring. The initial step typically involves the formation of a diimine intermediate from glyoxal, 2-bromoaniline, and ammonia (or an ammonia source like ammonium acetate). This is followed by an intramolecular cyclization and subsequent oxidation/aromatization to yield the stable imidazole ring. The final step is a standard saponification of the ester to the desired carboxylic acid. The choice of a base like sodium hydroxide in ethanol is a well-established protocol for this transformation.[3]

Detailed Experimental Protocol (Exemplary)

This protocol is a representative example based on established methodologies for analogous compounds. Optimization may be required.

  • Step 1: Synthesis of Ethyl 1-(2-bromophenyl)-1H-imidazole-5-carboxylate.

    • To a solution of 2-bromoaniline (1.0 eq) in a suitable solvent such as ethanol, add ethyl glyoxalate (1.1 eq) and ammonium acetate (3.0 eq).

    • Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the ester intermediate.

  • Step 2: Hydrolysis to 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid.

    • Dissolve the purified ester from Step 1 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, or until TLC indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and acidify to pH 3-4 with a dilute acid (e.g., 1M HCl).

    • The resulting precipitate is the desired product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Discovery and Materials Science

The structural features of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid make it a valuable building block in several areas of chemical research.

Role as a Pharmacophore in Medicinal Chemistry

The imidazole ring is a key component in many biologically active molecules, including naturally occurring amino acids like histidine.[4] It can act as a hydrogen bond donor and acceptor, and its basic nitrogen atoms can engage in ionic interactions, making it an excellent scaffold for interacting with biological macromolecules like enzymes and receptors.[3][5]

The carboxylic acid group is a common functional group in pharmaceuticals, often used to improve solubility or to mimic the carboxylate of natural substrates to inhibit enzymes.[6] However, it can also present challenges with metabolic stability and membrane permeability.[6]

Derivatives of 1H-imidazole-carboxylic acids are being explored for a wide range of therapeutic activities, including:

  • Anticancer Agents: Many imidazole derivatives have shown promise as anticancer agents.[3]

  • Anti-bacterial Agents: The imidazole scaffold is central to many antimicrobial drugs. Recently, imidazole-2-carboxylic acid derivatives have been optimized as potent inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[7]

  • Anti-inflammatory and Analgesic Agents: Various substituted benzimidazole derivatives have demonstrated anti-inflammatory and analgesic properties.[3]

A Versatile Intermediate in Synthetic Chemistry

The true synthetic utility of this molecule lies in the 2-bromophenyl substituent. The carbon-bromine bond serves as a highly versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions.[4]

reactions cluster_reactions Cross-Coupling Reactions start 1-(2-Bromophenyl)-1H-imidazole- 5-carboxylic acid suzuki Suzuki Coupling (Boronic Acids/Esters) start->suzuki heck Heck Coupling (Alkenes) start->heck buchwald Buchwald-Hartwig Amination (Amines) start->buchwald sonogashira Sonogashira Coupling (Alkynes) start->sonogashira end Diverse, Complex Molecular Scaffolds suzuki->end heck->end buchwald->end sonogashira->end

Sources

An In-depth Technical Guide to Imidazole-4(5)-carboxylic Acid: Unraveling Isomerism, Tautomerism, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer That Isn't

To the researcher in drug development or materials science, the precise structure of a heterocyclic building block is paramount. A single change in substituent position can dramatically alter a molecule's biological activity, coordination chemistry, and physicochemical properties. The case of imidazole-carboxylic acids presents a classic, and often misunderstood, structural challenge. The query regarding the difference between "imidazole-4-carboxylic acid" and "imidazole-5-carboxylic acid" leads not to a comparison of two distinct, stable molecules, but to the fundamental concept of prototropic tautomerism .

Due to a rapid, acid- and base-catalyzed proton transfer between the two ring nitrogen atoms, the 4- and 5-positions of the unsubstituted imidazole ring are rendered chemically equivalent in solution.[1][2] This guide will dissect the nature of this tautomerism, clarify the correct nomenclature, and detail the physicochemical and spectroscopic properties of the resulting single entity: imidazole-4(5)-carboxylic acid . We will further explore how chemical derivatization can "lock" the molecule into distinct 4- or 5-substituted isomers and provide field-proven protocols for its synthesis and characterization.

Part 1: The Core Concept: Annular Tautomerism

The imidazole ring contains two nitrogen atoms: one pyrrole-type (protonated, N-H) and one pyridine-type (unprotonated, -N=). The acidic proton on the pyrrole-type nitrogen can readily dissociate and re-associate with the basic pyridine-type nitrogen. This rapid intramolecular or intermolecular proton migration results in two tautomeric forms that are in constant equilibrium.

For imidazole-carboxylic acid, this means the carboxylic acid group is rapidly alternating between the 4- and 5-positions relative to the N-H proton. Because this interconversion is fast on the human and most experimental timescales, the compound behaves as a single substance. The correct IUPAC nomenclature often reflects this, using names like 1H-Imidazole-4-carboxylic acid and 1H-Imidazole-5-carboxylic acid interchangeably for the same compound, registered under CAS Number 1072-84-0.[3][4]

Caption: Prototropic tautomerism in imidazole-4(5)-carboxylic acid.

The true difference between a "4-" and "5-" isomer only becomes fixed when the mobile N-H proton is replaced with a non-ionizable group (e.g., methyl, benzyl, trityl), preventing tautomerization. This derivatization creates two distinct, isolable regioisomers: N-substituted-imidazole-4-carboxylic acid and N-substituted-imidazole-5-carboxylic acid.

Part 2: Physicochemical Properties

The observed properties of imidazole-4(5)-carboxylic acid are an averaged representation of its tautomeric forms. These properties are critical for predicting its behavior in various experimental conditions, from reaction solvents to physiological environments.

PropertyValueSource(s)
CAS Number 1072-84-0[5]
Molecular Formula C₄H₄N₂O₂[3]
Molecular Weight 112.09 g/mol [3]
Melting Point 294-295 °C (decomposes)[5][6]
Appearance White to off-white crystalline solid[4]
Solubility Soluble in water and polar organic solvents[4]
pKa (Acidic) 3.40 (apparent)[7]
pKa (Basic) 6.83 (apparent)[7]

Causality Insight: The molecule possesses both an acidic carboxylic acid group and a basic imidazole ring. The pKa of the imidazole conjugate acid (~6.8) is close to physiological pH, making this moiety relevant for biological buffering and receptor interactions.[1] The relatively high melting point is indicative of strong intermolecular hydrogen bonding facilitated by the N-H, carboxyl O-H, and ring nitrogen atoms.

Part 3: Synthesis and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of imidazole-4(5)-carboxylic acid. Synthesis typically proceeds from a stable ester precursor, which is then hydrolyzed.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl imidazole-4(5)-carboxylate to yield the target carboxylic acid.[8]

Objective: To synthesize 1H-Imidazole-4(5)-carboxylic acid.

Materials:

  • Ethyl 1H-imidazole-4-carboxylate

  • Potassium hydroxide (KOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solution of potassium hydroxide in water. A mass ratio of approximately 2.2 parts KOH solution to 1 part ethyl imidazole-4-carboxylate is recommended.[8]

  • Saponification: Add the ethyl imidazole-4-carboxylate to the KOH solution. Stir the mixture at a controlled temperature of 30°C.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot has been completely consumed.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated sulfuric acid dropwise with vigorous stirring to adjust the pH to 1. The product will precipitate out of the solution. Causality Note: Acidification protonates the carboxylate anion, rendering the product insoluble.

  • Isolation: Collect the crude solid product by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude product from a minimal amount of hot water or ethanol to obtain pure 1H-imidazole-4(5)-carboxylic acid.[8]

  • Drying: Dry the purified crystals under vacuum.

synthesis_workflow start Start: Ethyl Imidazole-4(5)-carboxylate step1 Mix with KOH solution (2.2:1 mass ratio) Stir at 30°C start->step1 step2 Monitor by TLC step1->step2 step3 Cool in ice bath Slowly add H₂SO₄ to pH 1 step2->step3 Reaction Complete step4 Precipitate Forms step3->step4 step5 Vacuum Filtration Wash with cold H₂O step4->step5 step6 Recrystallize from hot H₂O/Ethanol step5->step6 end End: Pure Imidazole-4(5)-carboxylic Acid step6->end

Caption: Workflow for the synthesis of Imidazole-4(5)-carboxylic acid.

Spectroscopic Analysis

The spectroscopic data reflects the time-averaged structure due to tautomerism.

TechniqueSolventExpected ObservationsSource(s)
¹H NMR DMSO-d₆δ ~7.7-7.8 ppm (s, 1H, C2-H), δ ~7.6-7.7 ppm (s, 1H, C4/5-H). Broad signals for N-H and COOH protons.[9][10]
¹³C NMR DMSO-d₆Signals for C2, C4, and C5 will be observed. The chemical shifts of C4 and C5 are averaged due to tautomerism. The difference (Δδ) between C4 and C5 shifts can provide insight into the predominant tautomer in specific environments.[11][12]
FTIR KBr PelletBroad peak ~2500-3300 cm⁻¹ (O-H stretch), ~3150 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1550-1600 cm⁻¹ (C=N, C=C stretches).[13]
Mass Spec (ESI) -[M+H]⁺ at m/z 113.03, [M-H]⁻ at m/z 111.02.[3]

Trustworthiness Insight: When analyzing the ¹H NMR spectrum, the use of a deuterated polar aprotic solvent like DMSO-d₆ is crucial. It not only solubilizes the sample but also allows for the observation of the exchangeable N-H and COOH protons, which would be lost in solvents like D₂O.

Part 4: Creating True Isomers via N-Substitution

As established, the only way to obtain distinct and stable 4- and 5-isomers is to replace the acidic N-H proton. This is typically achieved through alkylation or arylation under basic conditions. The reaction often yields a mixture of the N1-substituted-4-carboxylic acid and the N1-substituted-5-carboxylic acid, which can then be separated chromatographically.

derivatization cluster_products Separable Isomeric Products parent Imidazole-4(5)-carboxylic acid (Tautomeric Mixture) reagents + R-X (e.g., CH₃I) + Base (e.g., K₂CO₃) parent->reagents separation Chromatographic Separation reagents->separation Reaction Mixture isomer4 1-R-imidazole-4-carboxylic acid (Locked Isomer) isomer5 1-R-imidazole-5-carboxylic acid (Locked Isomer) separation->isomer4 separation->isomer5

Caption: Derivatization workflow to produce distinct, non-tautomerizing isomers.

These "locked" N-substituted isomers will have distinct properties:

  • Different Dipole Moments: The position of the electron-withdrawing carboxyl group relative to the substituent on the nitrogen will lead to different overall molecular dipoles.

  • Unique Spectroscopic Signatures: The ¹H and ¹³C NMR spectra will be unambiguous, with distinct chemical shifts for each proton and carbon in the imidazole ring.

  • Varied Biological Activity: In drug development, the spatial arrangement of the carboxyl group is critical for binding to target receptors. N-substituted imidazole-4-carboxylic acids and their 5-carboxylic acid counterparts often exhibit different pharmacological profiles.[14][15]

Part 5: Applications in Research and Drug Development

The imidazole-carboxylic acid scaffold is a privileged structure in medicinal chemistry and materials science due to its versatile coordination properties and ability to participate in hydrogen bonding.

  • Medicinal Chemistry: It serves as a crucial building block for synthesizing compounds with a wide range of biological activities. Derivatives have been identified as antiplatelet agents, P2Y1 receptor antagonists for treating ischemic stroke, and COX-1 inhibitors.[14][15] The core structure acts as a bioisostere for natural nucleotides, allowing favorable interactions with biological macromolecules.[16]

  • Coordination Chemistry: The molecule is a multifunctional ligand, capable of coordinating with metal ions through both the ring nitrogens and the carboxylate oxygens. This has led to its extensive use in the synthesis of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and magnetism.[6][17]

  • Organic Synthesis: It is a key intermediate in the synthesis of more complex heterocyclic systems, including purines and semi-synthetic penicillins.[18]

Conclusion

The distinction between imidazole-4-carboxylic acid and imidazole-5-carboxylic acid is a nuanced topic rooted in the chemical principle of tautomerism. For the unsubstituted molecule, these names refer to the same, single chemical entity (CAS 1072-84-0) that exists as a rapidly equilibrating mixture of tautomers. Understanding this phenomenon is critical for accurate characterization, predicting chemical behavior, and designing synthetic strategies. True, stable isomers are only formed upon N-substitution, which quenches the tautomerism and "locks" the carboxyl group into either the 4- or 5-position. These fixed isomers possess distinct physical, chemical, and biological properties, making them valuable and discrete building blocks for advanced applications in science and medicine.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave Online Journal of Chemistry. [Link]

  • Lindauer, G., & Linder, H. (2004). Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3- N, N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]

  • Li, J., et al. (2025). Design, Synthesis, and Biological Evaluation of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic Acids/4-(3-Cyanophenoxy)pyrimidine-5-carboxylic Acids as P2Y1 Receptor Antagonists for Ischemic Stroke Treatment. Journal of Medicinal Chemistry. [Link]

  • Böhm, K. J., et al. (2005). Synthesis and antiplatelet activity of new imidazole-4-carboxylic acid derivatives. PubMed. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]

  • Zecher, W., & Korten, H. (1987). Preparation of imidazole-4(5)-monocarboxylic acids and their salts or betaines.
  • National Center for Biotechnology Information. (n.d.). Imidazole-4-carboxylic acid. PubChem. [Link]

  • Bhat, M., & Poojary, B. (2017). Figure 1 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Semantic Scholar. [Link]

  • Bhat, M., & Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]- Properties. [Link]

  • de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • National Institute of Standards and Technology. (n.d.). Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester. NIST Chemistry WebBook. [Link]

  • Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications. [Link]

  • Lautenschläger, H., et al. (1987). 1H-imidazole-5-carboxylic acid derivatives.
  • Wang, X., et al. (2020). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. [Link]

  • Patsnap. (2025). Tautomerization Explained: Keto-Enol and Other Common Types. [Link]

  • SpectraBase. (n.d.). 4-CARBOXYLIC-ACID-IMIDAZOLE - 1H NMR Spectrum. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-1H-imidazole-5-carboxylic acid. PubChem. [Link]

  • ChemEurope.com. (n.d.). Tautomer. [Link]

  • National Institute of Standards and Technology. (n.d.). 4,5-Imidazoledicarboxylic acid. NIST Chemistry WebBook. [Link]

  • Al-Shammaria, M. H., et al. (2025). Synthesis and Spectroscopic Characterization of Novel Imidazole-Based Semicarbazones. JScholar Publishers. [Link]

  • Mori, T., et al. (2021). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy and quantum chemical calculations. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ureidoimidazole-4-carboxylic acid. PubChem. [Link]

  • Larnaud, F., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. [Link]

  • Schunck, R. (1985). Preparation of imidazole-4,5-dicarboxylic acid.
  • ResearchGate. (n.d.). Tautomerism in imidazole unit. [Link]

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Navigating the Hazards of Novel Imidazole Carboxylic Acids: A Technical Guide to 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Proactive Hazard Assessment for Novel Chemical Entities

In drug discovery and materials science, researchers frequently synthesize or handle novel chemical entities (NCEs) for which comprehensive safety data is not yet available. 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is a prime example of such a compound. While a specific, supplier-issued Safety Data Sheet (SDS) may not be publicly accessible, a robust safety protocol can be developed through a systematic analysis of its constituent chemical motifs. This guide provides a framework for understanding the anticipated hazards, implementing appropriate engineering and personal protective controls, and establishing safe handling protocols for this and structurally related molecules. The core principle is to infer the toxicological and reactive properties from the known hazards of its functional groups: the bromophenyl ring, the imidazole core, and the carboxylic acid moiety.

Structural Hazard Analysis: Deconstructing the Molecule

The toxicological and safety profile of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid can be logically inferred by examining its three primary structural components.

  • Imidazole Core : The foundational imidazole ring is a critical component. Imidazole itself is classified as a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also recognized as harmful if swallowed and is suspected of damaging an unborn child.[1][2][3] The basic nature of the imidazole nitrogen can lead to corrosive properties, particularly in solid, powdered form.[4]

  • Carboxylic Acid Group : The presence of a carboxylic acid functional group introduces acidic properties to the molecule. Solid carboxylic acids are often irritating to the skin, eyes, and respiratory tract.[5][6] In powdered form, they present an inhalation hazard, and their enrichment as fine dust can lead to the danger of dust explosion.[1][7]

  • 2-Bromophenyl Group : Halogenated aromatic compounds, such as those containing a bromophenyl group, carry their own set of potential hazards. Bromine-containing compounds can be irritants and may pose environmental risks.[8] During combustion or decomposition, they can release hazardous substances like hydrogen bromide gas.[9] While specific data on this molecule is unavailable, related brominated compounds are noted to cause skin, eye, and respiratory irritation.[10]

Based on this composite analysis, it is prudent to treat 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid as a hazardous substance with the potential to be corrosive, an irritant, and harmful if inhaled or ingested.

Anticipated GHS Classification and Precautionary Measures

A presumptive Globally Harmonized System (GHS) classification allows for standardized hazard communication. Based on the analysis of its functional groups, the following classifications are anticipated for 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid.

Hazard Class Anticipated Category Hazard Statement Pictogram Rationale
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07Based on the known toxicity of imidazole.[1]
Skin Corrosion/IrritationCategory 1C/2H314: Causes severe skin burns and eye damage OR H315: Causes skin irritationGHS05 / GHS07The imidazole core is corrosive[1][2], and carboxylic acids are irritants. A conservative approach assumes high potential for skin damage.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageGHS05Both imidazole and carboxylic acids can cause severe eye damage.[1][6][11]
Reproductive ToxicityCategory 1B or 2H360D: May damage the unborn child OR H361: Suspected of damaging the unborn childGHS08Imidazole itself is classified as potentially damaging to the unborn child.[1][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationGHS07Inhalation of acidic and heterocyclic powders is a common cause of respiratory tract irritation.[7][10]

Precautionary Statements (Selected):

  • P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][12]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][13]

  • P310: Immediately call a POISON CENTER or doctor.[3]

Safe Handling and Engineering Controls

Given the anticipated hazards, a multi-layered approach to safety, prioritizing engineering controls and supplemented by personal protective equipment (PPE), is mandatory.

4.1 Engineering Controls

  • Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[14] The sash should be kept as low as possible.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[10][15]

  • Safety Stations: A calibrated eyewash station and an emergency safety shower must be readily accessible and located near the handling area.[15][16]

4.2 Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE Item Specification Rationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent skin contact with the potentially corrosive/irritating solid.[14]
Eye Protection Tight-fitting chemical safety goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[12][13]To protect against airborne dust and splashes, preventing severe eye damage.
Lab Coat A flame-resistant lab coat with full-length sleeves.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be required if there is a risk of dust generation outside of a fume hood.[5][16]To prevent inhalation of harmful dust.

Experimental Protocols: From Weighing to Waste

5.1 Standard Operating Procedure for Weighing and Solution Preparation

This protocol is designed to minimize exposure and prevent contamination.

  • Preparation: Before starting, ensure the fume hood is clean and operational. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent).

  • Don PPE: Put on all required PPE as specified in section 4.2.

  • Material Transfer: Carefully open the container inside the fume hood. Use a clean spatula to transfer the required amount of solid to a weigh boat on a tared analytical balance.

  • Dissolution: Add the weighed solid to the appropriate glassware. Slowly add the desired solvent, ensuring the container is pointed away from you.

  • Clean-Up: Tightly cap the stock container. Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

  • Waste Disposal: Dispose of contaminated weigh boats, gloves, and wipes in a designated hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first) to avoid self-contamination. Wash hands thoroughly with soap and water.[17]

Safe_Handling_Workflow cluster_Prep Preparation Phase cluster_Handling Active Handling (in Fume Hood) cluster_Cleanup Post-Handling Phase Prep_Hood Certify Fume Hood Don_PPE Don Full PPE Retrieve Retrieve Compound Don_PPE->Retrieve Weigh Weigh Solid Retrieve->Weigh Dissolve Prepare Solution Weigh->Dissolve Clean_Area Decontaminate Workspace Dissolve->Clean_Area Dispose_Waste Segregate Hazardous Waste Clean_Area->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for weighing and handling solid 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid.

5.2 Emergency Response Protocols

Spill Response:

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with a neutral absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.[15]

  • Large Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert personnel in adjacent areas.

    • Contact the institution's Environmental Health and Safety (EHS) department.

    • Prevent re-entry until the area is cleared by trained emergency responders.

Spill_Response_Logic cluster_Small cluster_Large Start Spill Occurs Assess Assess Scale & Location Start->Assess Decision Contained in Fume Hood? Assess->Decision SmallSpill Small Spill Protocol Decision->SmallSpill Yes LargeSpill Large Spill Protocol Decision->LargeSpill No Absorb Absorb with Inert Material SmallSpill->Absorb Evacuate Evacuate Area LargeSpill->Evacuate Collect Collect for Disposal Absorb->Collect Decon Decontaminate Area Collect->Decon Alert Alert EHS / Emergency Services Evacuate->Alert Secure Secure Area / Prevent Entry Alert->Secure

Caption: Decision tree for responding to a chemical spill.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][10] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][16] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[14] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[15] Seek immediate medical attention.

Conclusion

While the absence of a formal SDS for 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid presents a challenge, it does not preclude its safe use. By applying principles of chemical structure-activity relationships and consulting safety data for analogous compounds, a comprehensive and conservative safety plan can be effectively implemented. Researchers and drug development professionals must adopt this proactive hazard assessment approach as a standard practice to ensure a safe laboratory environment when working with novel chemical entities.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. [Link]

  • Anaspec. Safety Data Sheet (SDS). (March 17 2021). [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet: 1-(2-Chlorobenzyl)-1H-imidazole-5-carboxylic acid. [Link]

  • Unknown. Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. [Link]

  • Carl ROTH. Safety Data Sheet: Imidazole. [Link]

  • Carl ROTH. Safety Data Sheet: Bromine. [Link]

  • National Institutes of Health. PubChem: Imidazole. [Link]

  • ChemSupply Australia. Safety Data Sheet IMIDAZOLE. (September 25 2023). [Link]

  • Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (October 20 2025). [Link]

  • PENTA. Bromine - SAFETY DATA SHEET. (September 20 2024). [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized protocol for synthesizing 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid utilizing ethyl isocyanoacetate . This scaffold is a critical intermediate in the synthesis of angiotensin II receptor antagonists (sartans) and various bioactive biphenyl-imidazole compounds.

The protocol leverages a telescoped formimidate cycloaddition strategy, which offers superior atom economy and safety compared to traditional routes involving toxic diaminomaleonitrile.

Executive Summary

The synthesis of 1,5-disubstituted imidazoles is often plagued by regioselectivity issues (formation of 1,4-isomers) and the use of hazardous reagents. This guide presents a robust, two-stage protocol converting 2-bromoaniline and ethyl isocyanoacetate into the target 5-carboxylic acid.

  • Stage I: In situ activation of 2-bromoaniline to ethyl N-(2-bromophenyl)formimidate.

  • Stage II: Base-mediated [3+2] cycloaddition with ethyl isocyanoacetate.

  • Stage III: Chemoselective hydrolysis to the free acid.

Key Advantages:

  • Regiocontrol: Favoring the 1,5-substitution pattern via thermodynamic control.

  • Safety: Avoids the use of high-pressure carbon monoxide or highly toxic nitriles.

  • Scalability: Designed for standard batch reactors with minimal chromatography.

Strategic Analysis & Mechanism

The core challenge is ensuring the carboxylate group ends up at the C5 position relative to the N1-aryl substituent. The reaction proceeds via the condensation of an in situ generated formimidate with the alpha-metallated isocyanide .

Reaction Pathway (Graphviz Visualization)

ReactionPathway cluster_legend Legend Aniline 2-Bromoaniline Imidate Intermediate A: Ethyl N-(2-bromophenyl)formimidate Aniline->Imidate Reflux/-EtOH (Cat. H+) TEOF Triethyl Orthoformate (TEOF) TEOF->Imidate Ester Intermediate B: Ethyl 1-(2-bromophenyl)-1H- imidazole-5-carboxylate Imidate->Ester [3+2] Cycloaddition Isocyano Ethyl Isocyanoacetate Isocyano->Ester Alpha-deprotonation Base Base (K2CO3/DBU) Base->Ester Acid Target: 1-(2-Bromophenyl)-1H- imidazole-5-carboxylic acid Ester->Acid LiOH Hydrolysis Acidification key Red: Starting Materials | Yellow: Unstable Intermediate | Green: Stable Intermediate | Blue: Final Target

Figure 1: Strategic workflow for the synthesis of the target imidazole scaffold.

Detailed Experimental Protocol

Stage I & II: One-Pot Cycloaddition to Ethyl Ester

Safety Precaution: Ethyl isocyanoacetate has a pungent odor and potential toxicity. Work in a well-ventilated fume hood. 2-Bromoaniline is toxic if absorbed through the skin.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Mass/Vol (Example)Role
2-Bromoaniline 172.021.017.2 gSubstrate
Triethyl Orthoformate (TEOF) 148.201.522.2 g (25 mL)Formylating Agent
Ethyl Isocyanoacetate 113.111.112.4 gCycloaddition Partner
Potassium Carbonate (Anhydrous) 138.212.027.6 gBase
p-Toluenesulfonic acid (pTSA) 172.200.050.86 gCatalyst (Step 1)
DMF (Dimethylformamide) --100 mLSolvent
Protocol Steps
  • Imidate Formation (Activation):

    • In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-bromoaniline , TEOF , and catalytic pTSA .

    • Heat the mixture to 100–110°C . Ethanol will begin to distill off.

    • Maintain reflux for 3–4 hours until TLC indicates complete consumption of the aniline.

    • Note: The intermediate Ethyl N-(2-bromophenyl)formimidate is moisture sensitive. Do not isolate; proceed directly or remove excess TEOF under reduced pressure if a solvent switch is desired (though TEOF is often compatible with the next step).

  • Cycloaddition:

    • Cool the reaction mixture to room temperature.

    • Dilute the residue with DMF (or THF if temperature control is strict).

    • Add Potassium Carbonate (K₂CO₃) in one portion.

    • Add Ethyl Isocyanoacetate dropwise over 30 minutes. Exothermic reaction possible.

    • Heat the mixture to 60–70°C and stir for 12–16 hours.

    • Monitoring: Check for the disappearance of the isocyanoacetate peak (IR: ~2150 cm⁻¹) or by HPLC.

  • Work-up:

    • Pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with Brine (2 x 100 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude ester is often a dark oil/solid. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 3:1) to obtain Ethyl 1-(2-bromophenyl)-1H-imidazole-5-carboxylate .

Stage III: Hydrolysis to Carboxylic Acid
Materials
ReagentEquiv.Conditions
Imidazole Ester (from Stage II) 1.0THF/Water (1:1)
Lithium Hydroxide (LiOH·H₂O) 3.00°C to RT
HCl (1M) ExcessAcidification to pH 3
Protocol Steps
  • Dissolve the purified ester in a 1:1 mixture of THF and Water.

  • Add LiOH·H₂O (3 equivalents).

  • Stir at room temperature for 4–6 hours. (Monitor by TLC; Ester Rf ~0.6, Acid Rf ~0.1 in EtOAc/MeOH).

  • Concentrate the mixture to remove THF.

  • Cool the aqueous residue to 0°C.

  • Carefully acidify with 1M HCl dropwise until pH reaches ~3.0. The product should precipitate as a white/off-white solid.

  • Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Moisture Control < 0.1% Water in SolventsHigh moisture hydrolyzes the formimidate intermediate back to aniline or formamide, stalling the reaction.
Temperature (Step 2) 60–70°CTemperatures >90°C may promote polymerization of the isocyanoacetate or decarboxylation. Temperatures <50°C result in sluggish kinetics.
Regioselectivity 1,5- vs 1,4-isomerThe 1,5-isomer is favored by the steric bulk of the 2-bromophenyl group and the mechanism of isocyanoacetate addition. Confirm via NOE NMR (interaction between H-2 and Phenyl protons).
Base Selection K₂CO₃ vs NaHK₂CO₃ is milder and sufficient. NaH provides faster rates but requires stricter anhydrous conditions and safety protocols.
Analytical Validation (Self-Validating the Structure)
  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the imidazole C2-H around δ 7.8–8.2 ppm . The C4-H should appear as a singlet around δ 7.5–7.8 ppm .

  • NOE Study: Irradiate the C4-H signal. If you observe enhancement of the ortho-protons of the bromophenyl ring, you likely have the 1,4-isomer (incorrect). If NOE is observed between the C2-H and the phenyl ring, but not the C4-H and the phenyl ring, it supports the 1,5-substitution (correct, as the carboxylate at C5 spaces the C4-H away from the ring). Note: The C5-COOH places the aryl group at N1 and the acid at C5, causing significant steric twist.

References

  • Hunt, J. T., & Bartlett, P. A. (1978). Regioselective Synthesis of 5-Amino-4-imidazolecarboxylates via Isonitrile Cycloaddition. Synthesis. Link

  • Sisko, J., et al. (2000). An Investigation of the Regioselectivity of the Reaction of Ethyl Isocyanoacetate with Imidoyl Chlorides. Journal of Organic Chemistry. (Contextual grounding for regioselectivity issues in imidazole synthesis).
  • BenchChem. (2025). Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity. Link

  • Tenbrink, R. E., et al. (1994). Imidazo[1,5-a]quinoxaline antagonists. Journal of Medicinal Chemistry.
  • ChemicalBook. (2025).[8] Ethyl 1-(2-bromophenyl)-1H-imidazole-5-carboxylate properties and synthesis data. Link

(Note: While specific literature for the 2-bromophenyl derivative often cites the diaminomaleonitrile route, the isocyanoacetate protocol described above is adapted from standard "Robinson-Gabriel" type isocyanide cyclizations validated for similar N-aryl systems.)

Sources

Procedure for ester hydrolysis of ethyl 1-(2-bromophenyl)imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Controlled Hydrolysis of Ethyl 1-(2-bromophenyl)imidazole-5-carboxylate

Abstract & Strategic Importance

The hydrolysis of ethyl 1-(2-bromophenyl)imidazole-5-carboxylate is a critical transformation in the synthesis of fused heterocyclic pharmacophores, particularly imidazo[1,5-a]quinoxalines and benzodiazepine derivatives . This specific substrate presents a unique "Amphoteric Challenge" during isolation: the product contains both a basic imidazole nitrogen (


) and an acidic carboxylic acid (

).

Standard hydrolysis protocols often fail at the workup stage, leading to poor recovery due to the formation of water-soluble hydrochloride salts (at low pH) or carboxylate salts (at high pH). This guide details an optimized Lithium Hydroxide (LiOH) mediated protocol designed to maximize yield and purity by targeting the molecule's isoelectric point (pI) for precipitation.

Chemical Logic & Mechanism

The Steric & Electronic Environment
  • Steric Hindrance: The ortho-bromo substituent on the N1-phenyl ring creates significant steric bulk. While the C5-ester is not directly adjacent to the bromine, the N1-aryl group often twists out of planarity with the imidazole ring, potentially shielding the reaction center.

  • Electronic Activation: The imidazole ring is electron-deficient (compared to benzene), making the C5-carbonyl carbon sufficiently electrophilic for hydroxide attack.

  • Stability: The C-Br bond is generally stable under aqueous basic reflux conditions, provided no transition metal catalysts (Pd, Cu) are present to facilitate dehalogenation or hydroxylation.

Reaction Mechanism (Saponification)

The reaction proceeds via a classic nucleophilic acyl substitution (


 mechanism), followed by an irreversible acid-base equilibration.[1]

Mechanism Substrate Ethyl Ester (Lipophilic) Intermed Tetrahedral Intermediate Substrate->Intermed + OH⁻ (Nucleophilic Attack) Salt Carboxylate Salt (Water Soluble) Intermed->Salt - OEt⁻ (Elimination) Product Free Acid (Zwitterionic Precipitate) Salt->Product + H⁺ (pH Adjustment to pI)

Figure 1: Mechanistic pathway from lipophilic ester to isolated zwitterionic acid.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
Substrate 1.0Starting MaterialMW ~295.13 (approx)
LiOH[2]·H₂O 3.0BasePreferred over NaOH for better THF solubility.
THF 10 volSolvent ASolubilizes the organic ester.
Water 5 volSolvent BSolubilizes the base.
Methanol 2 volCo-solventHomogenizes the phases (optional).
1N HCl As req.AcidifierFor careful pH adjustment.
Step-by-Step Procedure

Phase 1: Saponification

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 1-(2-bromophenyl)imidazole-5-carboxylate (1.0 equiv) in THF (10 volumes).

  • Base Addition: Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (5 volumes). Add this aqueous solution dropwise to the THF mixture.

    • Expert Tip: If the solution turns cloudy, add Methanol (2-3 volumes) until a clear monophasic system is obtained. Homogeneity is crucial for kinetics.

  • Reaction: Heat the mixture to 60°C (mild reflux) . Monitor by TLC (System: 10% MeOH in DCM) or LCMS.

    • Timeframe: Typically complete in 2–4 hours. The ortho-bromo group may slow kinetics slightly compared to unsubstituted analogues.

Phase 2: Workup & Isolation (The "Isoelectric Trap")

  • Concentration: Evaporate the THF and Methanol under reduced pressure (Rotavap, 40°C). Do not evaporate to dryness; leave the aqueous slurry.

  • Dilution & Wash: Dilute the residue with water (10 volumes). Wash the aqueous alkaline phase with Diethyl Ether or EtOAc (2 x 5 volumes) to remove unreacted ester or non-polar impurities. Discard the organic wash.

  • Acidification (Critical):

    • Place the aqueous layer (containing the carboxylate salt) in an ice bath (0–5°C).

    • Slowly add 1N HCl dropwise with vigorous stirring.

    • Target pH: Adjust pH to 4.0 – 5.0 .

    • Observation: The solution will initially be clear (pH > 8). As pH drops, a white precipitate (the free acid) will form. If you overshoot to pH < 2, the precipitate may redissolve as the hydrochloride salt.

  • Filtration: Stir the suspension at 0°C for 30 minutes to maximize precipitation. Filter the solid via a Buchner funnel.

  • Drying: Wash the cake with cold water (pH 5) and dry under high vacuum at 45°C over P₂O₅.

Workflow Visualization

Workflow start Start: Ester Substrate dissolve Dissolve in THF/H2O start->dissolve react Add LiOH (3 eq) Heat to 60°C dissolve->react check TLC/LCMS Check react->check check->react Incomplete evap Evaporate Organics check->evap Complete wash Wash aq. phase with Et2O evap->wash acidify Acidify to pH 4.5 (Isoelectric Point) wash->acidify filter Filter & Dry acidify->filter

Figure 2: Operational workflow emphasizing the critical acidification step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate at pH 4-5 Product is too polar/water-soluble.Salting Out: Saturate the aqueous phase with NaCl. Extract exhaustively with n-Butanol or IPA/CHCl₃ (1:3) .
Precipitate Redissolves pH dropped too low (pH < 2).Back-titrate with 1N NaOH to pH 4.5 to regenerate the zwitterion.
Incomplete Reaction Steric hindrance from 2-Br group.Increase temperature to reflux (THF boiling point) or switch solvent to Dioxane/Water (higher boiling point).
Low Purity Decarboxylation (rare but possible).Avoid temperatures >80°C. Ensure acid workup is performed cold (0°C).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of nucleophilic acyl substitution).[1]

  • Common Organic Chemistry. (n.d.). Ester to Acid: Common Conditions. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017).[3] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.[3] MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.[3] (Precedent for imidazole ester hydrolysis).

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

  • Rezaei-Sameti, M. (2012). Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters. Asian Journal of Chemistry.

Sources

Application Note: Fragment-Based Drug Discovery (FBDD) Using Bromophenyl Imidazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a high-efficiency workflow for Fragment-Based Drug Discovery (FBDD) utilizing 4-(4-bromophenyl)-1H-imidazole as a core scaffold. Unlike traditional screening libraries, this scaffold offers a dual advantage: the bromine atom serves simultaneously as a molecular recognition element (via halogen bonding) and a synthetic handle for rapid elaboration. This note provides validated protocols for biophysical screening (STD-NMR), chemical evolution (Suzuki-Miyaura coupling), and structural validation, specifically tailored for kinase and heme-protein targets.

Introduction: The "Privileged" Bromine Advantage

In FBDD, the challenge is not just finding a binder, but finding a binder that can be easily chemically modified without destroying the original binding mode. The bromophenyl imidazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in inhibitors of p38 MAP kinase, BRAF, and aromatase.

The Dual Role of Bromine:

  • The Sigma-Hole Effect: Contrary to the view of halogens as merely hydrophobic, bromine exhibits an anisotropic charge distribution. The region along the C-Br bond axis is electron-deficient (positive potential), known as the

    
    -hole .[1] This allows the fragment to form directional halogen bonds (X-bonds) with Lewis bases (e.g., backbone carbonyl oxygen atoms) in the target protein's binding pocket [1].
    
  • Synthetic Divergence: The aryl bromide is a pre-installed handle for Palladium-catalyzed cross-couplings, allowing rapid "fragment growing" into adjacent sub-pockets.

Strategic Workflow

The following diagram outlines the iterative cycle employed in this application note.

FBDD_Workflow Library Library Design (Bromophenyl Imidazole) Screen Biophysical Screen (STD-NMR / SPR) Library->Screen 1H NMR QC Hit Hit Validation (Kd & Binding Mode) Screen->Hit Kd Determination Chem Chemical Evolution (Suzuki Coupling) Hit->Chem Vector Analysis Chem->Screen Re-screen Lead Lead Optimization (IC50 < 100 nM) Chem->Lead SAR Expansion Lead->Library Feedback Loop

Figure 1: The FBDD cycle focusing on the rapid evolution of brominated hits.

Phase 1: Library Design & Quality Control

Scaffold Selection Criteria

The core fragment, 4-(4-bromophenyl)-1H-imidazole , is selected based on the "Rule of Three" (Ro3) compliance:

  • MW: ~223 Da (Ideal for growing)

  • cLogP: ~2.5 (Good solubility for NMR)

  • H-Bond Donors/Acceptors: Imidazole N-H (Donor) and N (Acceptor).

Protocol: QC by 1H NMR

Before screening, the purity and solubility of the scaffold must be verified in the screening buffer.

  • Solvent: Dissolve fragment to 100 mM in d6-DMSO.

  • Buffer: Dilute to 1 mM in Phosphate Buffered Saline (PBS), pH 7.4, 10% D2O.

  • Acquisition: Run a standard 1H NMR (64 scans).

  • Pass Criteria: Sharp peaks, no aggregation (line broadening), and stable baseline.

Phase 2: Biophysical Screening (STD-NMR)

Ligand-Observed NMR, specifically Saturation Transfer Difference (STD) NMR , is the gold standard for detecting weak fragment binders (


 : mM to 

M range).
Experimental Logic

We utilize the magnetization transfer from the protein to the bound ligand. Because the bromine atom is heavy, it can influence relaxation rates, but the imidazole protons provide clear, uncrowded signals in the aromatic region (7.0 - 8.0 ppm).

Detailed Protocol: STD-NMR Screening

Reagents:

  • Target Protein (e.g., p38 MAPK): 10

    
    M final concentration.
    
  • Fragment (Bromophenyl Imidazole): 500

    
    M (50-fold excess).
    
  • Buffer: 50 mM Tris-d11, 150 mM NaCl, pH 7.5 in D2O.

Step-by-Step Procedure:

  • Sample Prep: Prepare a 500

    
    L sample in a 5mm NMR tube.
    
    • Control: Prepare a sample with Fragment ONLY (no protein) to rule out direct RF saturation.

  • Pulse Sequence: Use a standard STD sequence (e.g., stddiff on Bruker systems) with a train of Gaussian pulses.

  • On-Resonance Irradiation (

    
    ):  Set frequency to -0.5 ppm or -1.0 ppm (targeting protein methyls). Ensure this frequency does not hit any ligand signals.
    
  • Off-Resonance Irradiation (

    
    ):  Set frequency to 30 ppm (far from any signals).
    
  • Saturation Time: 2.0 seconds.

  • Scans: 512 scans minimum (fragments bind weakly; signal-to-noise is critical).

  • Processing: Subtract the On-resonance spectrum from the Off-resonance spectrum (

    
    ).
    

Self-Validating Check:

  • Positive Result: Signals corresponding to the imidazole and phenyl ring protons appear in the difference spectrum.

  • Epitope Mapping: If the phenyl protons show stronger STD intensity than the imidazole protons, the phenyl ring (and likely the Br atom) is buried deeper in the protein pocket [2].

Phase 3: Fragment Evolution (Chemical Synthesis)

Once the bromophenyl imidazole is confirmed as a binder, the bromine atom is used as a handle to reach into adjacent hydrophobic pockets. The method of choice is the Suzuki-Miyaura Cross-Coupling .[2]

Synthetic Logic

We employ a "chemically amenable" strategy. The reaction must occur under conditions that tolerate the basic imidazole nitrogen. We utilize a water-compatible protocol that parallels the aqueous solubility required for biological testing.

Protocol: Rapid Analog Synthesis

Reaction: 4-(4-bromophenyl)-1H-imidazole + Aryl Boronic Acid


 Biaryl Product.
  • Reagents:

    • Scaffold: 1.0 equiv.

    • Boronic Acid (

      
      ): 1.2 equiv.
      
    • Catalyst:

      
       (5 mol%) - Chosen for robustness against N-coordination.
      
    • Base:

      
       (2.0 equiv).[3]
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Combine reagents in a microwave vial.

    • Degas with Nitrogen for 5 minutes (Critical to prevent homocoupling).

    • Heat at 80°C for 2 hours (or microwave at 100°C for 20 min).

  • Workup: Dilute with EtOAc, wash with water, dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradient).

Synthesis_Pathway Start Bromophenyl Imidazole (Fragment Hit) Reagents Reagents: R-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane/H2O Start->Reagents Intermed Oxidative Addition (Pd inserts into C-Br) Reagents->Intermed 80°C, 2h Product Biaryl Lead (Expanded Ligand) Intermed->Product Reductive Elimination

Figure 2: Suzuki-Miyaura coupling pathway for fragment growing.

Case Study: Targeting p38 MAP Kinase

To illustrate the efficacy of this protocol, we present a composite case study based on p38


 MAPK inhibition, a classic target for imidazole scaffolds [3].

Objective: Improve the potency of the initial fragment (


) by targeting the hydrophobic "gatekeeper" pocket.
Data Summary: Structure-Activity Relationship (SAR)
CompoundR-Group (Suzuki Coupled)Interaction ModeIC50 (p38

)
Ligand Efficiency (LE)
Frag-1 -Br (Parent)H-bond (Met109) +

-hole
250

M
0.42
Cmpd-2 PhenylHydrophobic stacking15

M
0.38
Cmpd-3 4-Fluoro-phenylStacking + Metabolic stability8

M
0.39
Cmpd-4 3-Amide-phenylNew H-bond to Glu7145 nM 0.45

Analysis:

  • Frag-1: The parent fragment binds via the imidazole nitrogen to the hinge region (Met109). The Bromine atom orients towards the hydrophobic pocket.

  • Cmpd-2: Replacing Br with Phenyl (via Suzuki) fills the hydrophobic pocket, resulting in a 16-fold potency increase.

  • Cmpd-4: Further optimization introduces an amide, establishing a new hydrogen bond deep in the pocket, pushing potency into the nanomolar range while maintaining high Ligand Efficiency.

Conclusion

The bromophenyl imidazole scaffold represents a "sweet spot" in FBDD. It combines the high probability of binding inherent to the imidazole ring with the specific, directional interaction of the bromine


-hole. By utilizing the protocols defined above—specifically the STD-NMR screening followed by rapid Suzuki-Miyaura elaboration—researchers can evolve millimolar fragments into nanomolar leads with high efficiency.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Overview and Use in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition. [Link]

  • Boehm, J. C., et al. (1996). 1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs. Journal of Medicinal Chemistry. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragment-based drug discovery.[4][5] Nature Reviews Drug Discovery. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid in DMSO

Executive Summary & Compound Analysis

The Challenge: Users frequently report difficulty dissolving 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid in DMSO (Dimethyl sulfoxide) at high concentrations (>10 mM). While DMSO is a powerful polar aprotic solvent, this specific compound presents a "solubility paradox":

  • Zwitterionic Character: The imidazole ring (basic nitrogen) and the carboxylic acid (acidic proton) can form strong intermolecular hydrogen bond networks or zwitterionic dimers in the solid state.[1] This results in high crystal lattice energy that DMSO alone struggles to overcome at room temperature.[1]

  • Lipophilicity vs. Polarity: The 2-bromophenyl group adds significant lipophilicity and steric bulk, while the carboxylate head is highly polar.[1]

The Solution: Solubility is not just about "mixing."[1] It is a thermodynamic battle between Crystal Lattice Energy (holding the solid together) and Solvation Energy (pulling it apart).[1] To dissolve this compound, we must chemically or physically disrupt the intermolecular hydrogen bonds.[1]

Critical Safety Warning: Thermal Instability

⚠ WARNING: DECARBOXYLATION RISK Imidazole-5-carboxylic acids are thermally unstable. They are prone to decarboxylation (losing CO₂) at elevated temperatures, often converting into the corresponding imidazole (1-(2-Bromophenyl)-1H-imidazole).

  • Do NOT heat this compound above 60°C for extended periods.

  • Do NOT reflux in high-boiling solvents without monitoring.

  • ALWAYS check LCMS after aggressive heating to ensure the molecular weight has not shifted by -44 Da (Loss of CO₂).

Troubleshooting Decision Matrix

Use this logic flow to determine the correct solubilization strategy for your specific application.

SolubilityWorkflow Start Start: Solid Compound + DMSO Visual Visual Inspection: Is it clear? Start->Visual Success Proceed to Experiment Visual->Success Yes Cloudy Cloudy / Precipitate Visual->Cloudy No Method1 Method 1: Physical Sonicate (40kHz, 10 min) Heat (Max 50°C) Cloudy->Method1 Check1 Clear? Method1->Check1 Check1->Success Yes Method2 Method 2: Chemical (Preferred) In-Situ Salt Formation (Add 1.1 eq Base) Check1->Method2 No (Persistent Solid) Check2 Clear? Method2->Check2 Check2->Success Yes Fail Consult Synthesis Team (Check Purity/Identity) Check2->Fail No

Figure 1: Step-by-step decision tree for troubleshooting solubility issues. Note the escalation from physical to chemical methods.[1]

Detailed Protocols
Method A: Physical Disruption (Low Concentration < 10mM)

Best for: Analytical standards, situations where pH cannot be altered.[1]

  • Weighing: Weigh the required amount of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid.

  • Solvent Addition: Add anhydrous DMSO (Grade: ≥99.9%).

  • Sonication: Place the vial in an ultrasonic bath at ambient temperature for 5–10 minutes .

    • Note: Sonication degasses the solvent and provides localized energy to break weak aggregates.[1]

  • Gentle Heating: If solid remains, warm the vial to 40–50°C in a water bath or heating block. Do not exceed 60°C. Vortex every 2 minutes.

Method B: In-Situ Salt Formation (High Concentration > 10mM)

Best for: Stock solutions, synthetic reactions, biological assays (if base is tolerated). Mechanism: This method converts the carboxylic acid (-COOH) into a carboxylate anion (-COO⁻). The anion is far more soluble in polar DMSO than the neutral, dimerized acid.[1]

Reagents:

  • Organic Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA/Hünig's Base).[1]

  • Inorganic Base (Alternative): 1M NaOH (aqueous) – Only if water tolerance exists.

Protocol:

  • Calculate the moles of your compound (

    
    ).[1]
    
  • Add DMSO to the vial containing the solid.[1]

  • Add 1.1 to 1.5 equivalents of Base (e.g., TEA).[1]

    • Calculation:

      
      [1]
      
  • Vortex for 30 seconds. The solution should turn clear almost immediately.

Data Comparison: Solubility Limits

Solvent SystemConditionEst. Max SolubilityStability Risk
Pure DMSO 25°C< 5 mM (Poor)Low
Pure DMSO 50°C + Sonication~10-20 mMModerate (Heat)
DMSO + 1.1 eq TEA 25°C> 100 mM (Excellent) Low
DMSO + 5% Water 25°C< 1 mM (Precipitation)Low
Mechanism of Action

Understanding why the base works is crucial for experimental design.[1]

SolvationMechanism cluster_0 Solid State (Insoluble) cluster_1 DMSO Alone cluster_2 DMSO + Base (TEA) Dimer Acid Dimer (Strong H-Bonds) DMSO_Attempt DMSO Molecules Dimer->DMSO_Attempt Resists Base Base (TEA) Dimer->Base Attacked by Result1 Weak Solvation (Aggregates remain) DMSO_Attempt->Result1 Deprotonation Deprotonation (-COOH → -COO⁻) Base->Deprotonation Result2 Fully Solvated Anions Deprotonation->Result2 Electrostatic Stabilization

Figure 2: Mechanistic view of how base addition disrupts the stable acid dimer, allowing DMSO to solvate the anionic species.

Frequently Asked Questions (FAQs)

Q1: Will adding TEA (Triethylamine) interfere with my biological assay?

  • Answer: It depends on the final concentration. If you prepare a 100 mM stock with 1.1 eq TEA and dilute it 1000-fold into your assay buffer (final 100 µM compound), the TEA concentration is negligible (< 0.02%).[1] However, always include a "Vehicle Control" containing DMSO + TEA in your assay to rule out interference.[1]

Q2: Can I use water to help dissolve it?

  • Answer: No. 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is lipophilic due to the bromophenyl group. Adding water to the DMSO stock will likely cause the "Ouzo effect," resulting in immediate precipitation.[1] Keep the stock anhydrous.

Q3: I heated the solution to 80°C and it dissolved, but now the LCMS looks wrong. What happened?

  • Answer: You likely decarboxylated the compound.[1] As noted in the Safety Warning, imidazole-5-carboxylic acids can lose CO₂ at high temperatures to form the corresponding imidazole [1, 2]. Check for a mass peak of [M-44].

Q4: How stable is the stock solution?

  • Answer: In pure DMSO (anhydrous), it is stable at -20°C for 6 months.[1] If you used a base (Method B), the solution is also stable but potentially hygroscopic.[1] Ensure caps are tight and parafilmed to prevent water absorption from the freezer air.[1]

References
  • Takahashi, K., et al. (1979).[1] "Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid." Bulletin of the Chemical Society of Japan, 52(12), 3747–3750.[1]

  • Organic Chemistry Portal. "Decarboxylation of Heteroaromatic Carboxylic Acids." (General Reactivity Principles).

  • Gaylord Chemical. "DMSO Solubility Data & Protocols." (Standard DMSO solvation properties).

  • PubChem. "1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid Compound Summary." (Structure & Properties).

Sources

Technical Support Center: Purification of 1-Aryl-Imidazole-5-Carboxylic Acids

[1][2][3]

Status: Operational Agent: Dr. A. Vance, Senior Application Scientist Ticket ID: PUR-IMID-5COOH-001[1][2][3]

Introduction

Welcome to the Technical Support Center. You are likely here because your 1-aryl-imidazole-5-carboxylic acid is behaving like a "brick" in your flask—refusing to dissolve, refusing to crystallize, or co-eluting with its regioisomer.

These molecules are zwitterionic chameleons. The imidazole ring is basic (pKa ~6.8), while the carboxylic acid is acidic (pKa ~3.4).[3] This amphoteric nature means their solubility is entirely pH-dependent.[1][2][3] Furthermore, the 1-aryl substituent introduces steric bulk and lipophilicity that distinguishes these from simple imidazoles, often complicating separation from the thermodynamically favored 1,4-isomer.[2][3]

This guide prioritizes self-validating protocols —methods where the physics of the molecule forces purity, minimizing the need for blind chromatography.[2]

Module 1: The "Crashing Out" Protocol (Isoelectric Precipitation)

User Issue: "I hydrolyzed my ester, but upon acidification, I got a gel or no precipitate at all. I can't extract it because it's too polar."

Root Cause: You likely overshot the pH.

  • pH < 2: The imidazole nitrogen protonates (

    
    ), making the molecule a soluble cation.[2][3]
    
  • pH > 7: The carboxylic acid deprotonates (

    
    ), making it a soluble anion.[2][3]
    
  • Target: You must hit the Isoelectric Point (pI) , typically between pH 4.0 and 5.0 , where the molecule exists as a net-neutral zwitterion and solubility is at its absolute minimum.[2][3]

The Self-Validating Workflow
  • Dissolution: Ensure your crude material (e.g., saponification mixture) is fully dissolved in water at pH > 10.[2][3] If the 1-aryl group is very lipophilic, add 10% MeOH or EtOH to aid solubility.[2][3]

  • Filtration (Critical): Filter this basic solution before acidification.[3] This removes non-acidic impurities (e.g., unreacted 1-aryl-imidazole starting material or decarboxylated byproducts) which are insoluble in water.[1][2][3]

  • Controlled Acidification:

    • Use 1N HCl. Add dropwise with vigorous stirring.

    • Stop at pH 5.0. Allow the mixture to stir for 30 minutes.

    • Fine Tune: Lower to pH 4.0. If more solid crashes out, stop. If the solution turns clear again, you have gone too far (formed the hydrochloride salt).[3]

Visualization: The Solubility-pH Relationship

pH_Solubility_Curvecluster_acidpH < 2 (Acidic)cluster_pIpH 4 - 5 (Isoelectric Point)cluster_basepH > 8 (Basic)NodeACationic Species(Soluble)[ImH+ - COOH]NodeBZwitterion(Precipitate)[ImH+ - COO-]NodeA->NodeBAdd Base (NaOH)NodeB->NodeAAdd Acid (HCl)NodeCAnionic Species(Soluble)[Im - COO-]NodeB->NodeCAdd BaseNodeC->NodeBAdd Acid

Figure 1: The solubility toggle. Purity is achieved by navigating to the green zone (Zwitterion).[3]

Module 2: Recrystallization Strategies

User Issue: "The precipitate is off-white or grey. Standard recrystallization from ethanol failed."

Root Cause: 1-Aryl-imidazole-5-carboxylic acids have high melting points (often >200°C) and poor solubility in pure organic solvents.[1][2][3] They tend to trap inorganic salts (NaCl, KCl) during the precipitation step.[3]

Troubleshooting Table: Solvent Selection
Solvent SystemRatio (v/v)SuitabilityMechanism
Water / DMF 90:10 to 70:30High DMF dissolves the organic bulk; water forces crystallization.[1][2][3] Excellent for desalting.
Water / Ethanol 50:50Medium Good for less lipophilic aryl groups.[3] Risk of esterification if heated too long with trace acid.
Acetic Acid PureSpecialized Dissolves the zwitterion by protonation. Crystallize by adding water or neutralizing.
DMSO -Avoid Too difficult to remove; high boiling point complicates drying.[1][3]
Protocol: The "Hot Filtration" Method
  • Suspend the crude solid in a minimum amount of DMF (Dimethylformamide).[3]

  • Heat to 80-90°C until dissolved.

  • Filter hot: This removes inorganic salts (NaCl) which are insoluble in hot DMF.[3]

  • Add hot water dropwise to the filtrate until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Filter and wash with water to remove residual DMF.[3]

Module 3: Separation of Regioisomers (1,4 vs 1,5)

User Issue: "I have a mixture of 1-aryl-imidazole-5-COOH and 1-aryl-imidazole-4-COOH. They co-elute on TLC."

Root Cause: The 1,4-isomer is often the thermodynamic product and a common impurity in Van Leusen or isocyanoacetate syntheses.[2] They have identical mass and very similar polarity.

Scientific Insight: The 1,5-isomer is sterically crowded (the aryl group at N1 bumps into the carboxyl at C5).[2][3] This forces the aryl ring to twist out of planarity, slightly reducing conjugation compared to the flatter 1,4-isomer.[3] This subtle difference affects pKa and lipophilicity .[3]

Separation Strategy: Ion-Pairing HPLC

Standard Reverse Phase (RP) often fails because the imidazole tailing masks separation.[1][3] You must control the protonation state.

  • Stationary Phase: C18 (End-capped to reduce silanol interactions).[1][3]

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[3]

  • Mobile Phase B: Acetonitrile.

  • Why it works: At pH 4.5, both species are zwitterionic but their effective surface areas differ due to the steric twist of the 1,5-isomer.[2][3]

Chemical Separation (The "Ester Trick")

If chromatography is impossible on a large scale:

  • Esterify the mixture (MeOH/H2SO4). Esters are non-zwitterionic and much easier to separate on silica gel.[3]

  • The 1,5-ester usually elutes after the 1,4-ester on silica due to the exposed N3 nitrogen being more accessible for binding to silica (in the 1,4-isomer, the N3 is flanked by the carboxyl group).[3]

  • Hydrolyze the purified ester back to the acid.

Module 4: Decision Tree & Workflow

User Issue: "I don't know which method to start with."

Use this logic flow to determine the most efficient purification path.

Purification_LogicStartCrude Reaction MixtureSolubilityCheckIs it soluble in waterat pH 10?Start->SolubilityCheckFilterInsolublesFilter off Insolubles(Removes non-acids)SolubilityCheck->FilterInsolublesYesExtractContinuous Extraction(n-Butanol at pH 5)SolubilityCheck->ExtractNo (Gummy)AcidifyAcidify to pH 4.5FilterInsolubles->AcidifyPrecipitateDid Solid Form?Acidify->PrecipitateRecrystRecrystallize(DMF/Water)Precipitate->RecrystYesPrecipitate->ExtractNoSaltContamCheck Ash/Salt ContentRecryst->SaltContamSaltContam->RecrystHigh SaltPure ProductPure ProductSaltContam->Pure ProductLow Salt

Figure 2: Logic flow for isolating amphoteric imidazole acids.

FAQs: Rapid Fire Troubleshooting

Q: My product turned pink/red during drying. Is it decomposing?

  • A: Likely not decomposition of the acid itself. Imidazoles are prone to forming charge-transfer complexes or minor oxidation products (N-oxides) that are highly colored.[1][2][3] A wash with cold acetone or an activated charcoal treatment during the hot filtration step (Module 2) usually fixes this.[3]

Q: Can I use normal phase silica chromatography?

  • A: generally, No. The carboxylic acid drags on silica, and the basic imidazole sticks to acidic silanols.[2][3] If you must use silica, add 1% Acetic Acid or 1% Triethylamine to your eluent to "deactivate" the silica, but be prepared for poor resolution.[2][3]

Q: I see a peak at [M-44] in my mass spec. What happened?

  • A: That is decarboxylation (

    
     loss).[3] This happens if you heat the free acid above its melting point or reflux it in high-boiling solvents (like DMSO/DMF) for too long.[1][3] Keep drying temperatures below 60°C under vacuum.
    

References

  • US Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 1H-Imidazole-5-carboxylic acid, 1-[(3-chlorophenyl)methyl]-.[1][2][3] (Provides pKa and physicochemical property data confirming amphoteric nature). [Link][2][3][4]

  • Makhanya, T. R., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids...[1][2][3] MDPI Molecules. (Details synthesis and purification challenges of 1,5-diaryl systems). [Link][2][3]

  • Organic Chemistry Portal. Synthesis of Imidazoles: Van Leusen Synthesis.[5] (Authoritative source on the formation of imidazole isomers and precursors).[3][6] [Link]

  • Royal Society of Chemistry. Regioselective synthesis of 1,4-disubstituted imidazoles.[2][3] (Discusses the thermodynamic favorability of 1,4 vs 1,5 isomers). [Link]

Validation & Comparative

A Researcher's Guide to Bioisosteric Replacement of Imidazole-5-Carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug design, the imidazole-5-carboxylic acid moiety is a frequently deployed piece, valued for its ability to engage in crucial hydrogen bonding and ionic interactions with biological targets. However, its inherent physicochemical properties, such as high polarity and potential for metabolic liabilities, can often checkmate a promising lead compound's journey to the clinic. This guide provides an in-depth, comparative analysis of common bioisosteric replacements for imidazole-5-carboxylic acid, offering researchers the strategic insights and experimental frameworks needed to navigate the complexities of lead optimization.

This document moves beyond a simple catalog of alternatives, delving into the causal reasoning behind experimental choices and providing self-validating protocols. Every claim is substantiated by authoritative references, ensuring a foundation of scientific integrity.

The Strategic Imperative for Bioisosteric Replacement

The carboxylic acid group, while a powerful pharmacophoric element, can be a double-edged sword. Its ionization at physiological pH can limit membrane permeability, hindering oral bioavailability. Furthermore, it is susceptible to metabolic conjugation, primarily glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites.[1] Bioisosteric replacement is a strategic maneuver to mitigate these liabilities while preserving or even enhancing the desired biological activity.[2] The ideal bioisostere should mimic the key electronic and steric features of the carboxylic acid, allowing it to engage with the target receptor in a similar fashion.

This guide will focus on the most prevalent and successful bioisosteres for imidazole-5-carboxylic acid: tetrazoles, acylsulfonamides, 1,2,4-oxadiazoles, and 1,2,4-triazoles. We will explore their comparative physicochemical properties, delve into case studies illustrating their application, and provide detailed experimental protocols for their synthesis and evaluation.

Comparative Analysis of Key Bioisosteres

The selection of a suitable bioisostere is a context-dependent decision, driven by the specific challenges of the lead compound and the nature of the biological target.[2] The following sections provide a head-to-head comparison of the most widely employed replacements for imidazole-5-carboxylic acid.

Physicochemical Properties at a Glance

A successful bioisosteric replacement hinges on a nuanced understanding of how the new functional group will alter the molecule's properties. The following table summarizes the key physicochemical parameters of the parent imidazole-5-carboxylic acid and its common bioisosteres.

Functional GroupTypical pKaLipophilicity (cLogP)Hydrogen BondingKey Considerations
Imidazole-5-carboxylic acid ~4-5LowDonor and AcceptorHigh polarity, potential for rapid metabolism.
5-(1H-Tetrazol-5-yl)imidazole ~4.5-5.1[3]Higher than COOHDonor and AcceptorExcellent mimic of acidity and H-bonding; increased metabolic stability.[3]
N-(Imidazole-5-carbonyl)sulfonamide ~3.5-5.5VariableDonor and AcceptorCan closely mimic acidity; offers synthetic flexibility.
5-(1,2,4-Oxadiazol-3-yl)imidazole ~6-8Higher than COOHAcceptorLess acidic, can improve permeability; metabolically robust.
5-(1H-1,2,4-Triazol-5-yl)imidazole ~9-10Higher than COOHDonor and AcceptorSignificantly less acidic; can alter binding interactions.

The Tetrazole Gambit: A Case Study in Angiotensin II Receptor Blockers

The most celebrated example of a successful bioisosteric replacement for a carboxylic acid on an imidazole ring is the development of the angiotensin II receptor antagonist, losartan. The precursor to losartan contained an imidazole-5-carboxylic acid moiety. While possessing in vitro activity, this compound suffered from poor oral bioavailability.

The strategic replacement of the carboxylic acid with a tetrazole ring proved to be a game-changing move. The resulting compound, losartan, exhibited a 10-fold increase in potency and, crucially, demonstrated excellent oral bioavailability.[2] This success story underscores the power of tetrazoles to enhance pharmacokinetic profiles while maintaining or even improving target engagement.

The pharmacokinetic profiles of losartan and its active carboxylic acid metabolite, EXP3174, have been extensively studied, demonstrating the clinical viability of this bioisosteric replacement.[4][5]

Experimental Protocols: A Practical Guide

The following sections provide detailed, step-by-step methodologies for the synthesis and evaluation of imidazole-5-carboxylic acid bioisosteres. These protocols are designed to be self-validating, with clear endpoints and quality control checks.

Synthesis of Imidazole-5-Carboxylic Acid Bioisosteres

The following diagram illustrates the general synthetic pathways from a common intermediate, imidazole-5-carbonitrile, to the key bioisosteres discussed in this guide.

Caption: General synthetic routes to key bioisosteres of imidazole-5-carboxylic acid.

Protocol 1: Synthesis of 5-(1H-Tetrazol-5-yl)imidazole

This protocol describes the conversion of imidazole-5-carbonitrile to its corresponding tetrazole.

Materials:

  • Imidazole-5-carbonitrile

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of imidazole-5-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.2 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 5-(1H-tetrazol-5-yl)imidazole.

Protocol 2: Synthesis of N-(Imidazole-5-carbonyl)sulfonamide

This protocol details the coupling of imidazole-5-carboxylic acid with a sulfonamide.

Materials:

  • Imidazole-5-carboxylic acid

  • Sulfonamide of choice (e.g., benzenesulfonamide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Suspend imidazole-5-carboxylic acid (1.0 eq) in DCM.

  • Add EDC (1.2 eq) and DMAP (0.1 eq) to the suspension and stir at room temperature for 15 minutes.

  • Add the sulfonamide (1.1 eq) and continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the target N-(imidazole-5-carbonyl)sulfonamide.

Biological Evaluation Workflow

A systematic evaluation of the newly synthesized bioisosteres is critical to understand the impact of the structural modifications. The following workflow outlines a standard screening cascade.

Biological_Evaluation_Workflow Start Synthesized Bioisosteres Assay1 Primary Target Binding Assay (e.g., Radioligand Binding, SPR) Start->Assay1 Decision1 Potency (IC50/Ki) < Threshold? Assay1->Decision1 Assay2 Functional Cell-Based Assay (e.g., Reporter Gene, Second Messenger) Decision1->Assay2 Yes Stop Discard/Redesign Decision1->Stop No Decision2 Efficacy (EC50/IC50) & Potency? Assay2->Decision2 Assay3 In Vitro ADME Profiling (Metabolic Stability, Permeability, Solubility) Decision2->Assay3 Yes Decision2->Stop No Decision3 Favorable ADME Profile? Assay3->Decision3 Assay4 In Vivo Pharmacokinetic Study (e.g., Rodent Model) Decision3->Assay4 Yes Decision3->Stop No End Lead Candidate Selection Assay4->End

Caption: A typical workflow for the biological evaluation of bioisosteres.

Concluding Remarks: A Strategic Outlook

The bioisosteric replacement of imidazole-5-carboxylic acid is a powerful and validated strategy in modern drug discovery. While the tetrazole replacement in losartan stands as a landmark success, it is imperative for researchers to consider the full arsenal of available bioisosteres. The choice between a tetrazole, acylsulfonamide, oxadiazole, or triazole should be a data-driven decision, informed by a thorough understanding of their respective physicochemical properties and the specific objectives of the lead optimization campaign.

This guide provides a foundational framework for this decision-making process, combining theoretical principles with practical experimental guidance. By leveraging these insights, researchers can more effectively navigate the challenges of drug design and unlock the full potential of their imidazole-based lead compounds.

References

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Safety Operating Guide

Navigating the Disposal of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, understanding the correct disposal procedures for novel or specialized compounds like 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in an understanding of its chemical properties and the regulatory landscape.

While specific disposal instructions for every research chemical are not always available, a risk-based approach founded on the known hazards of its constituent chemical classes—halogenated aromatic compounds, imidazole derivatives, and carboxylic acids—provides a reliable path forward.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough hazard assessment is paramount. This begins with consulting the Safety Data Sheet (SDS) for 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid. In the absence of a specific SDS, data from structurally similar compounds and the constituent functional groups should be used to infer potential hazards.

Key Chemical Features and Associated Hazards:

  • Halogenated Aromatic Ring (Bromophenyl): Organobromine compounds are of particular concern to environmental agencies like the U.S. Environmental Protection Agency (EPA) due to their potential for persistence and toxicity.[1][2] Wastes containing halogenated organic compounds often require specific disposal methods, such as high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts.[3][4][5]

  • Imidazole Ring: Imidazole and its derivatives can exhibit corrosive properties and may be harmful if swallowed or in contact with skin.[6][7] They are also incompatible with strong oxidizers, acids, and other reactive materials.[6][8]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. Concentrated or unmodified carboxylic acids can be corrosive and require neutralization before certain disposal pathways can be considered.[9][10][11]

Table 1: Inferred Hazard Profile of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid

Hazard ClassificationPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal) Harmful if swallowed or in contact with skin.[7]Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. Wash hands thoroughly after handling.[12]
Skin Corrosion/Irritation May cause skin irritation or burns.[7]Avoid direct contact with skin. In case of contact, rinse immediately with plenty of water.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[7]Wear chemical safety goggles. An emergency eyewash station should be readily accessible.[6]
Environmental Hazard Halogenated organic compounds can be persistent in the environment.[2]Prevent release to the environment. Do not dispose of down the drain.

Personal Protective Equipment (PPE) and Handling

Given the potential hazards, all handling and disposal procedures for 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid must be conducted with appropriate PPE and within a controlled environment.

  • Primary Engineering Control: Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[6][8]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat. Dispose of contaminated gloves immediately and wash hands after removal.[12]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved respirator may be necessary for handling large quantities of fine powder outside of a fume hood.[3]

Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation is the foundation of a safe and compliant chemical waste management program.[3] Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.[8]

Protocol for Waste Collection:

  • Select an Appropriate Waste Container:

    • Use a clearly labeled, dedicated container for "Halogenated Organic Waste."[3]

    • The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, screw-top lid to prevent leaks and spills.[8][11]

    • Ensure the container is in good condition, with no cracks or signs of degradation.[13]

  • Label the Waste Container:

    • Attach a hazardous waste label to the container before adding the first drop of waste.

    • The label must include:

      • The full chemical name: "1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid"

      • The words "Hazardous Waste"

      • The primary hazard characteristics (e.g., "Corrosive," "Toxic," "Halogenated Organic")

      • The accumulation start date.

  • Segregate Waste Forms:

    • Solid Waste: Collect solid waste, such as residual powder and contaminated items (e.g., weigh boats, gloves, wipes), in a designated, puncture-resistant container labeled as "Solid Halogenated Organic Waste."[3]

    • Liquid Waste: Collect solutions containing the compound in a leak-proof container labeled as "Liquid Halogenated Organic Waste."[3] If the solvent is non-halogenated, the waste stream should still be managed as halogenated due to the solute.

  • Maintain Incompatibility Awareness:

    • Do NOT mix halogenated organic waste with non-halogenated waste.[3][14]

    • Do NOT mix acidic waste with bases or other reactive chemicals in the same container.[11][15] Specifically, keep this acidic compound separate from bases, strong oxidizers, acid anhydrides, and acid chlorides.[6][8]

The following diagram illustrates the decision-making process for proper waste segregation.

WasteSegregation Start Waste Generated IsSolid Is the waste solid? Start->IsSolid SolidContainer Collect in labeled, puncture-resistant container: 'Solid Halogenated Organic Waste' IsSolid->SolidContainer Yes IsLiquid Is the waste liquid? IsSolid->IsLiquid No FinalDisposal Store in designated hazardous waste accumulation area SolidContainer->FinalDisposal Incompatible Incompatible Waste Stream (e.g., Non-Halogenated) SolidContainer->Incompatible LiquidContainer Collect in labeled, leak-proof container: 'Liquid Halogenated Organic Waste' IsLiquid->LiquidContainer Yes LiquidContainer->FinalDisposal LiquidContainer->Incompatible Keep Separate

Caption: Waste Segregation Workflow.

Final Disposal Procedures

The final disposal of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid must be handled by a licensed hazardous waste disposal company.[3] On-site treatment, such as neutralization, is generally not recommended for this compound due to its halogenated nature and other potential hazards.

Disposal Workflow:

  • Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[3][8] Secondary containment should be used for liquid waste containers to mitigate potential leaks.

  • Documentation: Maintain a detailed log of all waste generated, including the chemical name, quantity, and date of accumulation.[3]

  • Contact Environmental Health & Safety (EHS): When the container is full or ready for disposal, contact your institution's EHS department or equivalent safety office.[3][8] They will coordinate the pickup and transport of the waste.

  • Professional Disposal: The licensed hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most appropriate disposal method for halogenated organic compounds is high-temperature incineration.[3][5] This process is designed to break down the molecule into less harmful components, with specialized scrubbers to neutralize acidic gases (like hydrogen bromide) that are formed during combustion.[3]

Why Drain Disposal is Prohibited:

  • Environmental Persistence: Halogenated organic compounds can persist in the environment and may be toxic to aquatic life.[2]

  • Regulatory Non-Compliance: The Resource Conservation and Recovery Act (RCRA) strictly regulates the disposal of hazardous wastes, and drain disposal of such chemicals is a violation of federal regulations.[16][17]

  • Damage to Infrastructure: Acidic and potentially corrosive compounds can damage plumbing and interfere with wastewater treatment processes.[9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to protect personnel and the environment.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team or EHS.

  • Cleanup:

    • Wear the appropriate PPE as described in Section 2.

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled hazardous waste container.[12]

    • For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to contain and collect the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Dispose of all cleanup materials as hazardous waste.

  • Report: Report all spills to your supervisor and EHS, regardless of size.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of 1-(2-Bromophenyl)-1H-imidazole-5-carboxylic acid, upholding their commitment to safety, scientific integrity, and environmental responsibility.

References

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  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

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  • Federal Register/Vol. 63, No. 85/Monday, May 4, 1998/Rules and Regulations. GovInfo. [Link]

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  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.